molecular formula C15H14INO B261489 N-benzyl-3-iodo-N-methylbenzamide

N-benzyl-3-iodo-N-methylbenzamide

Cat. No. B261489
M. Wt: 351.18 g/mol
InChI Key: INYPUCDYEWDTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-iodo-N-methylbenzamide, also known as BIM-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-3-iodo-N-methylbenzamide is not fully understood. However, it is believed to act through various pathways, including the modulation of neurotransmitters and the inhibition of inflammatory mediators. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-3-iodo-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both associated with neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-3-iodo-N-methylbenzamide is its potential as a neuroprotective agent. It has been shown to have a protective effect on neurons and to improve cognitive function in animal models. However, one of the limitations of using N-benzyl-3-iodo-N-methylbenzamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for research on N-benzyl-3-iodo-N-methylbenzamide. One potential area of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an analgesic and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of N-benzyl-3-iodo-N-methylbenzamide and to determine its safety and efficacy in humans.
Conclusion:
N-benzyl-3-iodo-N-methylbenzamide is a chemical compound that has potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-benzyl-3-iodo-N-methylbenzamide involves the reaction of 3-iodo-N-methylbenzamide with benzylamine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yield. This method is a reliable and efficient way to synthesize N-benzyl-3-iodo-N-methylbenzamide.

Scientific Research Applications

N-benzyl-3-iodo-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-benzyl-3-iodo-N-methylbenzamide

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-benzyl-3-iodo-N-methylbenzamide

InChI

InChI=1S/C15H14INO/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11H2,1H3

InChI Key

INYPUCDYEWDTNQ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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